molecular formula C7H16ClNO B1391325 3-Ethoxypiperidine hydrochloride CAS No. 1159826-79-5

3-Ethoxypiperidine hydrochloride

Cat. No. B1391325
M. Wt: 165.66 g/mol
InChI Key: DRBWUJQGOGQQQU-UHFFFAOYSA-N
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Description

3-Ethoxypiperidine hydrochloride, also known as EPPH, is a chemical compound with the molecular formula C7H15NO.HCl . It is a fine white powder.


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular weight of 3-Ethoxypiperidine hydrochloride is 165.66 . The InChI code is 1S/C7H15NO.ClH/c1-2-9-7-4-3-5-8-6-7;/h7-8H,2-6H2,1H3;1H .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

3-Ethoxypiperidine hydrochloride is a solid or semi-solid or liquid or lump . It should be stored at room temperature in an inert atmosphere .

Scientific Research Applications

  • Geroprotective Agent : A study found that 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a related compound, acts as a geroprotector, prolonging the lifespan of mice by affecting the 'latent' survival time and decreasing mortality rates in older mice (Emanuel & Obukhova, 1978).

  • Synthesis of 3′,5′-cyclic diguanylic acid (cdiGMP) : 1-(4-chlorophenyl)-4-ethoxypiperidin-4-yl, a compound related to 3-Ethoxypiperidine hydrochloride, has been used as a protecting group in the synthesis of cdiGMP, a significant compound in biochemistry (Yan & Aguilar, 2007).

  • Natural Product Synthesis : The 3-hydroxypiperidine scaffold, closely related to 3-Ethoxypiperidine, is integral in synthesizing many bioactive compounds and natural products (Wijdeven, Willemsen, & Rutjes, 2010).

  • Synthesis of Derivatives : 3-Ethoxypiperidine derivatives have been synthesized for various purposes, including the creation of 3-ethoxy-1H-pyrazoles, which are important in chemical synthesis (Ohta, Fujisawa, Nakai, & Furukawa, 2000).

  • Fungicide Research : A compound closely related to 3-Ethoxypiperidine, etridiazole, has been studied for its fungicidal properties, especially its effect on Mucor mucedo's growth and mitochondrial activity (Radzuhn & Lyr, 1984).

Safety And Hazards

3-Ethoxypiperidine hydrochloride is classified as a warning under the GHS07 pictogram . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name

3-ethoxypiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-2-9-7-4-3-5-8-6-7;/h7-8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBWUJQGOGQQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00663013
Record name 3-Ethoxypiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxypiperidine hydrochloride

CAS RN

1159826-79-5
Record name Piperidine, 3-ethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159826-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxypiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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